molecular formula C10H11ClO2 B1275944 3-Chloro-4-propoxybenzaldehyde CAS No. 99070-71-0

3-Chloro-4-propoxybenzaldehyde

Cat. No. B1275944
CAS RN: 99070-71-0
M. Wt: 198.64 g/mol
InChI Key: GCUFCLHWCSRRFY-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxybenzaldehyde is a chemical compound with the CAS Number: 99070-71-0 . It has a molecular weight of 198.65 and its IUPAC name is 3-chloro-4-propoxybenzaldehyde . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-propoxybenzaldehyde is 1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Chloro-4-propoxybenzaldehyde is a liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-propoxybenzaldehyde: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its aldehyde group can react with different nucleophiles, enabling the formation of heterocyclic compounds that are often found in drug molecules. This compound can serve as a precursor in the synthesis of potential therapeutic agents, including those with antiviral, antibacterial, and anti-inflammatory properties .

Organic Synthesis

In organic synthesis, 3-Chloro-4-propoxybenzaldehyde is valuable for its role in the construction of complex organic molecules. It can undergo various chemical reactions such as aldol condensation, reductive amination, and Grignard reactions, which are fundamental in building molecular complexity in synthetic chemistry .

Industrial Applications

This chemical serves as an intermediate in the manufacturing of dyes, agrochemicals, and fragrances. Its ability to easily undergo condensation reactions makes it a versatile building block in industrial chemistry, contributing to the synthesis of compounds with specific functional groups that impart desired properties to the end products .

Environmental Science

3-Chloro-4-propoxybenzaldehyde: may be used in environmental science research to study the degradation of chlorinated aromatic compounds, which are common pollutants. Understanding its behavior in the environment can help in developing better strategies for pollution control and remediation efforts .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Chloro-4-propoxybenzaldehyde can be used as reagents or standards in chromatographic analysis and spectrophotometric assays. These applications are crucial for the qualitative and quantitative determination of various substances in complex mixtures .

Material Science

The compound finds applications in material science, particularly in the development of organic semiconductors and conductive polymers. Its aromatic structure and functional groups make it suitable for use in the synthesis of materials with specific electronic properties .

Pharmaceutical Research

In pharmaceutical research, 3-Chloro-4-propoxybenzaldehyde is used in the discovery of new drug candidates. It can be a key starting material in the synthesis of small molecule libraries that are screened for biological activity against various targets .

Proteomics

Lastly, in the field of proteomics, this compound can be used to modify peptides and proteins, thereby enabling the study of protein structure, function, and interactions. Such modifications can provide insights into the mechanisms of diseases at the molecular level and aid in the development of targeted therapies .

properties

IUPAC Name

3-chloro-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUFCLHWCSRRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406413
Record name 3-chloro-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99070-71-0
Record name 3-chloro-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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